ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE
Description
ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE is a coumarin-derived ester characterized by a 2H-chromen-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an ethoxyacetate group at position 5. The molecular formula is C₁₉H₁₅ClO₅ (calculated molecular weight: 358.78 g/mol). This compound belongs to a class of coumarin derivatives known for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-19(22)11-24-17-10-16-14(8-15(17)20)13(9-18(21)25-16)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESYZMSSAQAEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-phenyl-2H-chromen-2-one, which is obtained through the condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The resulting 6-chloro-4-phenyl-2H-chromen-2-one is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.
Purification: The crude product is purified by recrystallization from ethanol to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl (conc.), reflux, 6–8 hrs | 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid | ~75% | |
| Base-catalyzed saponification | NaOH (10% aq.), ethanol, 60°C, 4 hrs | Sodium salt of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid | ~82% |
Mechanistic Insights :
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Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
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Basic conditions deprotonate water to generate hydroxide ions, which cleave the ester via nucleophilic acyl substitution.
Nucleophilic Substitution at Chlorine
The 6-chloro group is susceptible to nucleophilic displacement with soft nucleophiles:
Key Observations :
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Reactions proceed via an SNAr mechanism due to electron-withdrawing effects from the adjacent ketone and ester groups.
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Steric hindrance from the phenyl group at position 4 limits reactivity with bulkier nucleophiles.
Reduction of the 2-Oxo Group
The chromenone’s ketone can be reduced to a secondary alcohol:
Notes :
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NaBH4 selectively reduces the ketone without affecting the ester group.
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LiAlH4 may over-reduce the ester in prolonged reactions.
Electrophilic Aromatic Substitution (EAS)
The electron-rich chromenone ring undergoes EAS at position 5 or 8:
Regioselectivity :
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Nitration favors position 5 due to para-directing effects of the oxygen substituents.
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Bromination occurs at position 8 under kinetic control.
Transesterification
The ethyl ester can be exchanged with other alcohols:
Catalytic Efficiency :
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Titanium isopropoxide enhances reactivity for sterically hindered alcohols.
Oxidation Reactions
The chromenone skeleton resists oxidation, but side-chain modifications are feasible:
Scientific Research Applications
Biological Activities
Research has indicated that ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate may exhibit several biological activities:
- Antimicrobial Activity: Studies suggest that this compound can interact with biological macromolecules, potentially inhibiting bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication.
- Antiviral Properties: The compound has shown promise in preliminary studies for antiviral applications, although specific mechanisms are still under investigation.
- Anticancer Potential: this compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Starting Materials: The synthesis often begins with 7-hydroxycoumarin and ethyl chloroacetate.
- Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate under reflux conditions to facilitate esterification.
- Purification: Post-reaction, purification methods like recrystallization or chromatography are employed to isolate the desired product in high yield and purity .
Industrial Applications
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This approach enhances efficiency and consistency while adhering to green chemistry principles by minimizing waste and utilizing environmentally friendly solvents.
Case Study 1: Antimicrobial Efficacy
A study conducted on various coumarin derivatives, including ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase, thus preventing bacterial replication.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The research focused on its ability to disrupt cellular signaling pathways associated with cell survival and proliferation, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators.
Pathways Involved: The compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating the immune response and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Structure Differences :
- The target compound’s coumarin core contrasts with imidazole-based analogues (e.g., ), which exhibit distinct electronic and steric profiles. Coumarins are planar and aromatic, favoring π-π stacking interactions, while imidazoles offer hydrogen-bonding sites via nitrogen atoms.
- The isoxazole-containing compound introduces a heterocyclic ring with different dipole moments, affecting solubility and target selectivity.
Substituent Effects: Chlorine: The 6-Cl substituent in the target compound increases lipophilicity and electron-withdrawing effects compared to the unsubstituted coumarin in . This enhances membrane permeability and stability against metabolic oxidation. In contrast, the imidazole derivatives in use phenyl groups for π-π interactions in ligand-receptor binding.
Functional Group Impact :
- The ethoxyacetate group at position 7 (common in and the target compound) introduces ester functionality, which can be hydrolyzed in vivo to generate bioactive carboxylic acids. This contrasts with the imidazole-based compounds , where the acetate group is directly linked to the heterocycle.
Crystallographic and Computational Analysis
Structural validation of the target compound and its analogues relies on tools like SHELXL for refinement and Mercury CSD for packing analysis . For example:
- The unsubstituted coumarin ester exhibits planar geometry with C=O bond lengths of ~1.21 Å, typical for conjugated esters. The addition of 6-Cl and 4-Ph in the target compound may introduce slight distortions due to steric hindrance, detectable via SHELXL-refined diffraction data.
- WinGX facilitates comparison of torsion angles; the ethoxyacetate chain in the target compound likely has reduced flexibility compared to imidazole derivatives due to steric constraints from the phenyl group.
Biological Activity
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the class of chromen derivatives, which are recognized for their diverse biological activities. This compound features a complex structure characterized by a chromen ring system, a chloro substituent at the sixth position, and an ethyl acetate moiety. Its molecular formula is with a molecular weight of approximately 372.8 g/mol.
The biological activities of this compound can be attributed to its interactions with various biological targets:
- Antioxidant Activity : Coumarins, including this compound, are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Studies suggest that flavonoid-based molecules, including derivatives of coumarins, exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Neuroprotective Effects : Research indicates that certain coumarin derivatives can provide neuroprotection against neurodegenerative diseases by inhibiting neuronal apoptosis and promoting neuronal survival .
Table 1: Summary of Biological Activities
Specific Studies
- Antioxidant Activity : In vitro studies demonstrated that this compound exhibited significant scavenging activity against reactive oxygen species (ROS), indicating its potential as a therapeutic agent in oxidative stress-related disorders .
- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that similar coumarin derivatives inhibited the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
- Neuroprotection : Experimental models have shown that this compound protects against neurodegeneration induced by toxins, suggesting its potential application in treating Alzheimer's disease and other neurodegenerative conditions .
Q & A
Basic: What are the established synthetic routes for ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE?
Methodological Answer:
The compound can be synthesized via coumarin-based intermediates and esterification reactions . A common approach involves reacting a 6-chloro-7-hydroxy-4-phenylcoumarin derivative with ethyl oxalyl monochloride under anhydrous conditions, followed by purification via column chromatography. For example, similar protocols in coumarin-acetamide synthesis use ethyl oxalyl chloride to introduce the acetoxy group . Key steps include:
- Coumarin core preparation : Chlorination at the 6-position and phenyl substitution at the 4-position.
- Esterification : Reaction with ethyl oxalyl monochloride in dichloromethane at 0–5°C to avoid side reactions .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in the coumarin ring.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures reduce hydrolysis of the ester group .
- By-product analysis : TLC or HPLC monitoring to identify impurities, such as unreacted 7-hydroxycoumarin or over-oxidized products. Adjust stoichiometry of ethyl oxalyl monochloride (1.2–1.5 equivalents) to minimize residual starting material .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the ester linkage (δ ~4.2–4.4 ppm for CH₂CH₃) and the coumarin lactone (δ ~160–165 ppm for carbonyl groups). The 6-chloro substituent is validated by a deshielded aromatic proton signal .
- IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (coumarin lactone) .
- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₂₃H₁₈ClO₅ requires m/z 409.0849) .
Advanced: How to address contradictions in reported synthetic yields across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity of starting materials : Impurities in 6-chloro-7-hydroxycoumarin derivatives can reduce effective molar ratios.
- Reaction atmosphere : Moisture-sensitive steps (e.g., esterification) require rigorous anhydrous conditions, which may not be consistently reported .
- Analytical variability : Differences in HPLC calibration or integration methods. Validate results using orthogonal techniques (e.g., NMR vs. LC-MS) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromen-2-one core.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group. Stability studies show <5% degradation over 6 months under these conditions .
Advanced: How to design in vitro assays to evaluate biological activity?
Methodological Answer:
- Target selection : Prioritize targets relevant to coumarin derivatives (e.g., cytochrome P450 enzymes or kinase inhibitors).
- Assay conditions : Use HepG2 or HEK293 cells in DMEM with 10% FBS. Test concentrations ranging from 1 nM to 100 µM.
- Control compounds : Include warfarin or novobiocin as coumarin-based positive controls.
- ADME predictions : Perform in silico modeling (e.g., SwissADME) to predict bioavailability and metabolic pathways .
Advanced: How can computational methods elucidate the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., the 7-oxyacetate group).
- Molecular docking : Simulate interactions with protein targets (e.g., human serum albumin) to predict binding affinity.
- Degradation modeling : Use software like Gaussian to model hydrolysis pathways of the ester group under acidic/basic conditions .
Basic: What safety precautions are essential during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods when handling ethyl oxalyl monochloride (corrosive, releases HCl gas).
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .
Advanced: How to resolve spectral data inconsistencies in structural elucidation?
Methodological Answer:
- Variable temperature NMR : Resolve overlapping signals by acquiring spectra at 50°C.
- 2D experiments (COSY, HSQC) : Assign ambiguous protons (e.g., aromatic regions in the chromen-2-one ring).
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl assignments .
Advanced: What strategies validate the compound’s purity for pharmacological studies?
Methodological Answer:
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
